molecular formula C44H44CaN2O8S4 B1684418 佐芬诺普利钙 CAS No. 81938-43-4

佐芬诺普利钙

货号 B1684418
CAS 编号: 81938-43-4
分子量: 897.2 g/mol
InChI 键: NSYUKKYYVFVMST-LETVYOFWSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zofenopril calcium is an organic calcium salt that is the hemicalcium salt of zofenopril . It is an angiotensin-converting enzyme (ACE) inhibitor . It is employed as both a cardioprotective and anti-hypertensive agent . It is indicated in the treatment of hypertension .


Synthesis Analysis

According to a patent, Zofenopril calcium has multiple synthetic routes. It is generally synthesized by two main side chains, (cis)-4-thiophenyl-proline (Pro) and (S)-3-benzoyl sulfenyl-2 Methylpropionic acid .


Molecular Structure Analysis

The molecular formula of Zofenopril calcium is C44H44CaN2O8S4 . The molecular weight is 897.2 g/mol . The structure of Zofenopril calcium includes a sulfhydryl group, which gives it some peculiar properties such as higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect .


Chemical Reactions Analysis

Zofenopril calcium, as an ACE inhibitor, suppresses the plasma renin-angiotensin-aldosterone system, leading to reduced vasopressor activity and aldosterone secretion . It has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .


Physical And Chemical Properties Analysis

The physical and chemical properties of Zofenopril calcium include its molecular formula C44H44CaN2O8S4 and molecular weight 897.2 g/mol . It is an organic calcium salt that is the hemicalcium salt of zofenopril .

科学研究应用

1. 药理作用

佐芬诺普利钙是巯甲丙脯酸的促药酯类似物,主要通过其活性成分 SQ 26,333 发挥其生物学作用。它作为血管紧张素 I 转换酶 (ACE) 的特异性抑制剂。在体外,它显示出比巯甲丙脯酸更高的抑制兔肺 ACE 的效力。它还对血管紧张素 I 诱导的收缩表现出有效的抑制作用,并增强了豚鼠离体回肠的缓激肽诱导的收缩。在体内,佐芬诺普利在鼠、狗和猴中显示出作为 ACE 抑制剂的有效性,并且是鼠中的有效降压剂 (DeForrest 等,1989)

2. 与其他 ACE 抑制剂的比较研究

佐芬诺普利钙已在健康志愿者中与其他 ACE 抑制剂(如依那普利)进行了比较。与依那普利相比,它显示出更快的水解速率,导致更高的代谢物与母体药物的比率。佐芬诺普利和依那普利均在给药后持续 6-8 小时内对血清中的 ACE 活性产生完全或几乎完全的抑制作用。佐芬诺普利和依那普利对血清 ACE 具有相似的活性,但佐芬诺普利从前药转化为活性代谢物的速度更快 (Marzo 等,2002)

3. 心脏保护作用

佐芬诺普利具有心脏保护作用,特别是在急性心肌梗死后。它已与雷米普利进行了比较,其中佐芬诺普利在减少左心室功能不全患者的心血管死亡或住院方面显示出优越性。它的作用随着时间的推移而持续,增加了存活可能性并降低了住院率。佐芬诺普利在治疗心肌梗死后患者方面也具有成本效益 (Borghi 等,2018)

4. 抗氧化和组织保护活性

佐芬诺普利以其抗氧化特性而著称,在临床上可达到的组织浓度下有效。体外和体内实验表明它具有增强一氧化氮生成、减弱动脉粥样硬化病变发展和通过减少活性氧来抑制粘附分子表达的能力。这有助于其在动脉粥样硬化、血栓形成和心力衰竭等心血管疾病中的显着临床疗效 (Evangelista 和 Manzini,2005)

5. 对肾缺血/再灌注损伤的影响

研究表明佐芬诺普利可以保护大鼠免受肾缺血/再灌注损伤。它改善了肾组织中的氧化损伤,并有效减少了缺血/再灌注引起的损伤,表明其在保护肾功能方面的潜力 (Altunoluk 等,2006)

未来方向

Zofenopril calcium has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . The positive impact of zofenopril on clinical outcomes has been extensively documented by the SMILE program, including several clinical trials in patients with different conditions of myocardial ischemia treated with zofenopril . The results of the SMILE program, demonstrating the benefits of zofenopril vs. placebo and other ACEIs, emphasize the importance of a differentiated approach to patients with ischemic heart disease, based on a careful choice of the adopted agent, in order to improve the overall impact of pharmacological treatment on clinical outcomes .

属性

IUPAC Name

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYUKKYYVFVMST-LETVYOFWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44CaN2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048625
Record name Zofenopril calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zofenopril calcium

CAS RN

81938-43-4
Record name Zofenopril calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081938434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenopril calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOFENOPRIL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZQ329PU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril calcium
Reactant of Route 2
Reactant of Route 2
Zofenopril calcium
Reactant of Route 3
Reactant of Route 3
Zofenopril calcium
Reactant of Route 4
Reactant of Route 4
Zofenopril calcium
Reactant of Route 5
Reactant of Route 5
Zofenopril calcium
Reactant of Route 6
Reactant of Route 6
Zofenopril calcium

Citations

For This Compound
198
Citations
SM Singhvi, JE Foley, DA Willard… - Journal of …, 1990 - Wiley Online Library
Zofenopril calcium (1) is a prodrug that is hydrolyzed in vivo to the active angiotensin‐converting enzyme (ACE) inhibitor SQ 26,333 (2). In a two‐way crossover study, six healthy male …
Number of citations: 34 onlinelibrary.wiley.com
A Marzo, L Dal Bo, P Mazzucchelli… - …, 2002 - thieme-connect.com
… In conclusion, zofenopril calcium and enalapril maleate show very good tolerability and appear to exert similar activity on serum ACE. The main difference in the pharmacokinetics of the …
Number of citations: 33 www.thieme-connect.com
R Lozano, JM Joseph, BJ Kline - Journal of pharmaceutical and biomedical …, 1994 - Elsevier
… the dissolution rate of zofenopril calcium in either of these two … Since zofenopril calcium exhibits polymorphism, dissolution … ent particle sizes of bulk zofenopril calcium (ie micronized vs …
Number of citations: 18 www.sciencedirect.com
S Frascarelli, V Carnicelli, S Ghelardoni… - Journal of …, 2009 - journals.lww.com
… In chronic experiments, male Wistar rats (290-300 g body weight) were fed with 4RF21 diet integrated with 210 μg/g zofenopril calcium. The food was prepared and provided by …
Number of citations: 5 journals.lww.com
HM Lotfy, HH Monir, N Erk, Y Rostom - Spectrochimica Acta Part A …, 2020 - Elsevier
… constant extraction, based on extracting a spectral feature value (constant ratio) has been developed and validated for simultaneous estimation of a binary mixture of zofenopril calcium (…
Number of citations: 12 www.sciencedirect.com
RA Morrison, DE Burkett, ME Arnold… - Pharmaceutical …, 1991 - Springer
… Estimates correspond to data obtained after oral adminstration of zofenopril calcium. … The first-pass bioactivation of zofenopril calcium is similar to that reported previously for fosinopril …
Number of citations: 13 link.springer.com
AS Fayed, MR Rezk, HM Marzouk… - Journal of …, 2018 - academic.oup.com
… manuscript describes a green, novel, rapid, accurate and reliable capillary zone electrophoresis method (CZE) for the simultaneous separation and determination of zofenopril calcium (…
Number of citations: 15 academic.oup.com
C Borghi, C Magelli, S Boschi, FV Costa… - The Journal of …, 1989 - Wiley Online Library
In 14 patients with congestive heart failure (CHF) of various grade (NYHA class 2–4) the effects of zofenopril calcium (SQ 26,991) on blood pressure and forearm circulation were …
Number of citations: 6 accp1.onlinelibrary.wiley.com
JM DeForrest, TL Waldron, J Krapcho… - Journal of …, 1989 - journals.lww.com
… Zofenopril is being pursued in the clinic in the form of its calcium salt, zofenopril calcium, which is virtually insoluble in aqueous media. In many of the present studies, the potassium salt, …
Number of citations: 47 journals.lww.com
MR Rezk, AS Fayed, HM Marzouk… - Journal of AOAC …, 2018 - academic.oup.com
The chromatographic analysis of either process-related impurities or degradation products is very important in the pharmaceutical industry. In this work, a simple, selective, and sensitive …
Number of citations: 5 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。